

Application Notes and Protocols for OUP-186 in Xenograft Mouse Models

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Compound of Interest

Compound Name: OUP-186

Cat. No.: B14758953

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Introduction

OUP-186 is a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist.[1] In vitro studies have demonstrated its efficacy in suppressing the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines.[1] **OUP-186** induces caspase-dependent apoptosis, suggesting its potential as a therapeutic agent for breast cancer.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of **OUP-186** in preclinical xenograft mouse models of cancer, based on available data for H3R antagonists.

Mechanism of Action

OUP-186 functions as an antagonist to the histamine H3 receptor. In the context of cancer, antagonism of H3R has been shown to inhibit cell proliferation and induce apoptosis.[2][3] Studies on other H3R antagonists suggest that this effect may be mediated through the inhibition of signaling pathways such as PI3K/Akt/mTOR and MEK/ERK, which are crucial for cancer cell growth and survival.[4] **OUP-186** specifically has been shown to activate caspase-3/7, key executioner caspases in the apoptotic pathway.[1]

Data Presentation

In Vitro Efficacy of OUP-186 in Breast Cancer Cell Lines

Cell Line	Receptor Status	OUP-186 IC50 (48h)	Apoptotic Mechanism	Reference
MDA-MB-231	ER-	~10 μ M	Caspase-3/7 activation	[1]
MCF7	ER+	~10 μ M	Caspase-3/7 activation	[1]

In Vivo Efficacy of H3R Antagonists in Xenograft Models (Data for other H3R antagonists)

Compound	Cancer Type	Mouse Model	Dosage and Administration	Tumor Growth Inhibition	Reference
Ciproxifan	Non-Small Cell Lung Cancer	Nude mice with H1975 or A549 xenografts	3 mg/kg, intraperitoneal, every other day	Significant inhibition	[4]
Clobenpropit	Hepatocellular Carcinoma	Nude mice with SNU-368 xenografts	Not specified	Significant inhibition	

Experimental Protocols

Breast Cancer Xenograft Mouse Model Protocol

This protocol is a generalized procedure for establishing and utilizing a breast cancer xenograft model to evaluate the efficacy of **OUP-186**.

Materials:

- MDA-MB-231 or MCF7 breast cancer cells
- Immunocompromised mice (e.g., NOD/SCID or NSG mice), female, 6-8 weeks old
- Matrigel (Corning)

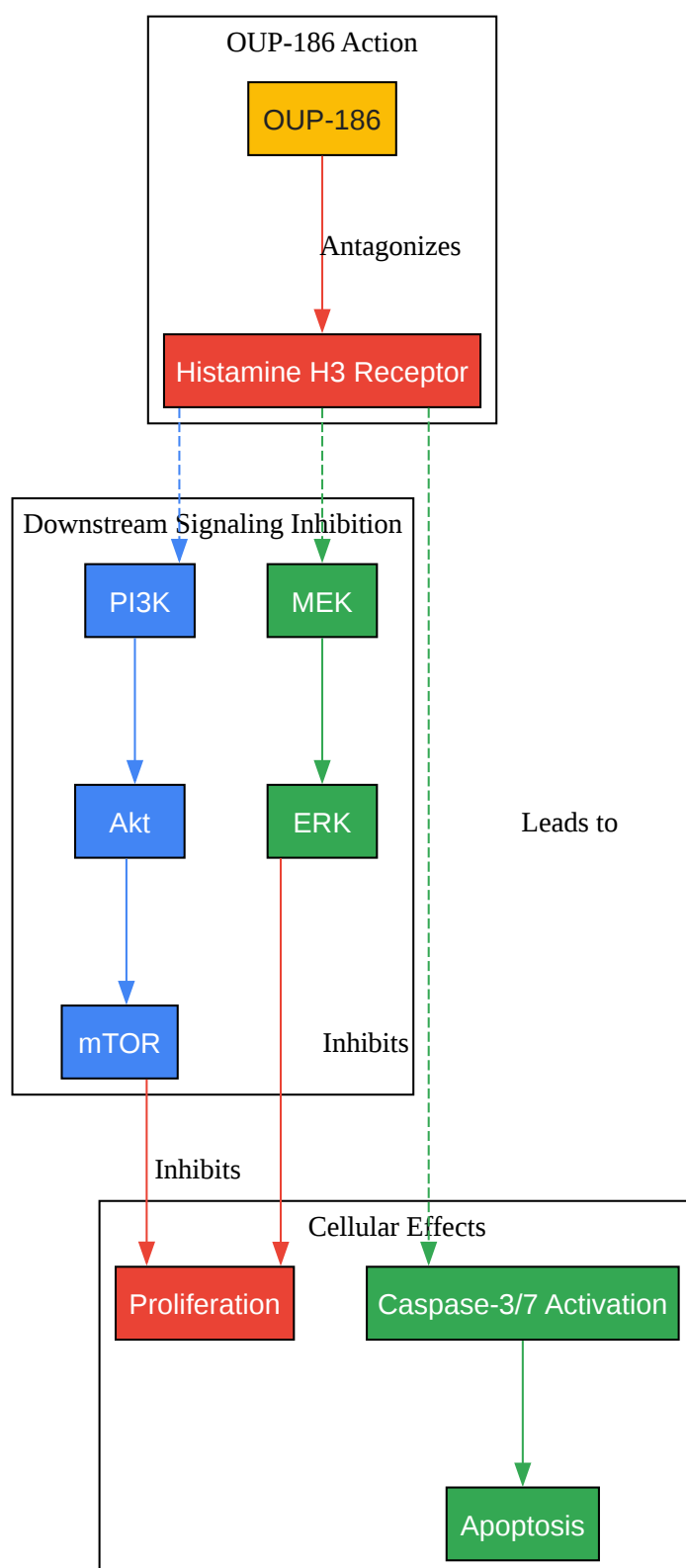
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA
- Cell culture medium (e.g., DMEM with 10% FBS)
- **OUP-186**
- Vehicle control (e.g., sterile saline or a solution of DMSO in saline)
- Calipers for tumor measurement
- Syringes and needles (27-30 gauge)
- Anesthetic for mice (e.g., isoflurane)
- Surgical tools (forceps, scissors)

Procedure:

- Cell Culture: Culture MDA-MB-231 or MCF7 cells in appropriate medium until they reach 80-90% confluency.
- Cell Preparation for Injection:
 - Harvest cells using Trypsin-EDTA and wash with PBS.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^6 cells per 100 μL . Keep on ice.
- Tumor Cell Implantation:
 - Anesthetize the mice.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.

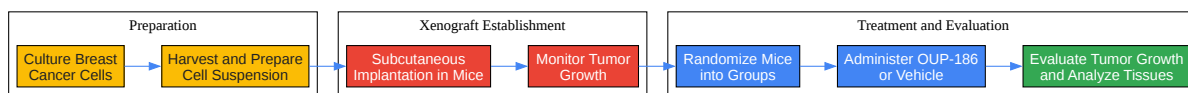
- Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- Treatment with **OUP-186**:
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
 - Preparation of **OUP-186** Formulation: Based on protocols for other H3R antagonists, **OUP-186** can be dissolved in a vehicle suitable for in vivo administration, such as a solution of DMSO in saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity. The solution should be prepared fresh before each administration.
 - Administration: Based on data from other H3R antagonists, a starting dose could be in the range of 3-10 mg/kg. Administer **OUP-186** or vehicle control via intraperitoneal injection every other day.
- Efficacy Evaluation:
 - Continue monitoring tumor growth and the general health of the mice throughout the study.
 - At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, Western blotting for signaling pathway components).

Mandatory Visualizations



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Caption: Proposed signaling pathway of **OUP-186** in cancer cells.



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Caption: Experimental workflow for **OUP-186** testing in a xenograft model.

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